1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide - 2034231-39-3

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide

Catalog Number: EVT-2799797
CAS Number: 2034231-39-3
Molecular Formula: C17H14ClFN6O
Molecular Weight: 372.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

    • Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist. [] It exhibits reversible binding and effectively inhibits ADP-induced platelet aggregation. Preclinical studies have demonstrated its promising antiplatelet and antithrombotic properties, suggesting its potential as a therapeutic agent for thrombotic disorders. []
    • Relevance: SAR216471 shares the pyrazole moiety with the target compound, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. Both compounds contain a pyrazole ring within their structures, indicating a potential commonality in their chemical properties or biological targets. []

    N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

    • Compound Description: Acrizanib is a potent small-molecule inhibitor of VEGFR-2. [] Specifically designed for topical ocular delivery, it has shown efficacy in preclinical models of choroidal neovascularization. This suggests its therapeutic potential in treating neovascular age-related macular degeneration. [, , ]
    • Relevance: Acrizanib shares the pyrazole and pyrimidine ring systems with the target compound, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. The presence of these common heterocyclic motifs indicates potential similarities in their binding affinities or interactions with biological targets. [, , ]

    N-{(1-5)-2-Amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophene carboxamide

    • Compound Description: This compound is an enhanced AKT inhibitor. [] A crystalline form of its hydrochloride salt has been described. []
    • Relevance: This compound also possesses a pyrazole ring, similar to the target compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. The inclusion of halogens (chlorine, fluorine) and a thiophene ring in its structure further highlights the exploration of diverse substituents around the core pyrazole motif for potential modulation of biological activity. []

    4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethylpiperazine-1-carboxamide

    • Compound Description: This compound contains two crystallographically independent molecules within its asymmetric unit. [] It features a pyrazole ring system with dihedral angles formed between the pyrazole, fluorobenzene, and chlorobenzene rings. Intermolecular hydrogen bonds, including N—H⋯O, C—H⋯F, C—H⋯N, and C—H⋯O interactions, contribute to its crystal packing. []
    • Relevance: The presence of a pyrazole ring with chloro- and fluoro-substituted phenyl rings makes it structurally similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. [] This suggests a potential exploration of similar molecular interactions or physicochemical properties.

    5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

    • Compound Description: HNPC-A9229 is a potent fungicide with a pyrimidine core. [] It exhibits excellent activity against various fungal pathogens, surpassing or rivaling the efficacy of commercial fungicides. [] Importantly, it demonstrates lower toxicity compared to earlier lead compounds. []
    • Relevance: This compound emphasizes the exploration of pyrimidine-based structures, similar to the target compound, for fungicidal activity. The incorporation of halogen substituents and a difluoromethyl group highlights the structure-activity relationship studies aimed at optimizing its efficacy and safety profile. []

    6-(N-(7-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

    • Compound Description: This compound is recognized for its potential in treating or preventing viral infections. []
    • Relevance: While structurally distinct from the target compound, its identification as a potential antiviral agent broadens the scope of biological activities associated with heterocyclic compounds. [] This highlights the versatility of such structures in medicinal chemistry.

    (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(pyrimidin-2-yl)acetamide)

    • Compound Description: This compound is a pyrazole derivative synthesized and evaluated for its antibacterial and antifungal activity. []
    • Relevance: This compound contains a pyrazole ring and a pyrimidine ring, akin to the target compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. This structural similarity suggests that these compounds might share similar biological targets or mechanisms of action, particularly in the context of antimicrobial activity. []

    ((2-((1H-Pyrazol-4-yl)diazenyl)pyrimidine)

    • Compound Description: This compound is synthesized through a diazotization reaction and is also evaluated for its antibacterial and antifungal activities. []
    • Relevance: Like the target compound, this compound includes a pyrazole ring and a pyrimidine ring in its structure. The presence of these common heterocyclic motifs suggests a potential relationship in their biological activities or interactions with biological targets. []

    (4-(1-(Pyrimidin-2-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenol)

    • Compound Description: This compound features a tetrazole ring and is synthesized from pyrimidin-2-amine. [] It exhibits notable biological activity against bacteria and fungi, demonstrating a more pronounced effect compared to pyrazole derivatives. []
    • Relevance: Although it doesn't share the pyrazole moiety present in 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, the inclusion of a pyrimidine ring in its structure suggests potential similarities in their chemical properties. []

    N-((3-(4-chloro-3-oxo-1-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)azetidin-2-yl)-1H-indol-1-yl)methyl)piperidine-1-carboxamide

    • Compound Description: This compound incorporates indole, thiazole, and azetidine rings. [] It's been synthesized and characterized through various spectroscopic techniques, including 1H NMR, 13C NMR, Mass, IR, and elemental analysis. [] Furthermore, it has undergone antimicrobial activity screening using the agar disc-diffusion method. []
    • Relevance: The presence of the azetidine-3-carboxamide moiety in this compound directly mirrors its presence in the target compound, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. [] This structural similarity strongly suggests that these compounds might be exploring similar chemical space and could potentially target similar biological pathways, particularly in the context of antimicrobial activity.

    N-(5-(2-(2,2-Dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

    • Compound Description: This compound acts as a potent and selective PDGFR inhibitor, with an IC50 value of 3 nM. [] This suggests its potential in treating PAH. []
    • Relevance: This compound contains a pyrazole ring, similar to the target compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. [] The presence of this shared heterocyclic structure might indicate some commonality in their binding properties or interactions with biological targets.

    N-(5-(2-(2,6-cis-Dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

    • Compound Description: This PDGFR inhibitor, with an IC50 of 45 nM, suggests its therapeutic potential in PAH. []
    • Relevance: The inclusion of a pyrazole ring in this compound links it structurally to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. [] This shared feature could indicate similarities in their binding affinities or interactions with biological targets, particularly those involving pyrazole recognition.

    (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-N-((3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)carbamothioyl)-2,2-dimethylcyclopropanecarboxamide (Compound 7t)

    • Compound Description: Compound 7t is a potent insecticide. [] It exhibits superior insecticidal activity compared to the commercial insecticide Dextral tetramethrin, and its efficacy is comparable to Prallethrin. [] This compound highlights the impact of substituent position on the benzene ring on biological activity. []
    • Relevance: This compound shares the pyrazole ring system with 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, indicating a potential for shared structural motifs or pharmacophoric elements. [] The presence of halogens and a cyclopropane ring in its structure further emphasizes the exploration of diverse chemical groups for insecticidal activity.

    3-bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

    • Compound Description: Chlorantraniliprole is a commercial insecticide. [] Its pyrolysis in tobacco generates various degradation products, including a nonpolar compound 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone. []
    • Relevance: Although structurally distinct from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion provides context for the potential use and metabolic fate of pyrazole-containing compounds in agricultural settings. []

    2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone (Degradation product 1)

    • Compound Description: This nonpolar compound is a significant degradation product resulting from the pyrolysis of chlorantraniliprole in tobacco. [] It highlights the potential transformation products of pyrazole-containing insecticides during smoking. []
    • Relevance: While not directly structurally related to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, this degradation product provides insights into the potential breakdown pathways and byproducts associated with pyrazole-containing compounds under specific conditions, such as pyrolysis in tobacco. []

    5-Bromo-N-methyl-1H-pyrazole-3-carboxamide (Degradation product 2)

    • Compound Description: Identified as a polar degradation product of chlorantraniliprole in tobacco pyrolysis studies. [] Its presence, specifically in filter extracts, suggests its potential formation during the smoking process. []
    • Relevance: While structurally distinct from the target compound, this degradation product highlights the potential metabolic transformations of pyrazole-containing compounds under specific conditions, such as pyrolysis. []

    2,6-Dichloro-4-methyl-11H-pyrido[2,1-b]quinazolin-11-one (Degradation product 3)

    • Compound Description: This nonpolar degradation product is formed during the pyrolysis of chlorantraniliprole in tobacco, specifically in cigarettes treated with the [benzamide carbonyl-(14)C] labeled form. []
    • Relevance: Although not structurally analogous to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, this degradation product provides insights into the potential breakdown products of structurally related pyrazole-containing compounds under specific conditions. []

    (2E)-N-[(5-Bromo-2-methoxyphenyl)-sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide (L-826266)

    • Compound Description: L-826266 is a selective antagonist of the E-prostanoid (EP)3 receptor. [] Its ability to inhibit PGE2-induced paw edema in mice suggests the involvement of EP3 receptor activation in this inflammatory response. []
    • Relevance: While structurally unrelated to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion in a study investigating the mechanisms of PGE2-induced inflammation highlights the exploration of diverse chemical structures for modulating inflammatory responses. []

    4′-Chloro-3-methoxycinnamanilide (SB-366791)

    • Compound Description: SB-366791 selectively antagonizes vanilloid receptor (TRPV1) receptors. [] Its ability to reduce PGE2-mediated paw edema in mice suggests the participation of TRPV1 receptors in this inflammatory process. []
    • Relevance: Although structurally dissimilar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its role in modulating inflammatory responses through TRPV1 receptor antagonism highlights the exploration of diverse chemical scaffolds for targeting inflammatory pathways. []

    3-[1-[3-(Dimethylaminopropyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione monohydrochloride (GF-109203X)

    • Compound Description: GF-109203X acts as a selective inhibitor of protein kinase C (PKC). [] Its efficacy in reducing PGE2-mediated edema formation in mice suggests the involvement of PKC in this inflammatory response. []
    • Relevance: While structurally different from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its role as a PKC inhibitor underscores the importance of targeting kinases in inflammatory diseases. []

    Anthra[1,9-cd]pyrazol-6(2H)-one (SP-600125)

    • Compound Description: SP-600125 selectively inhibits the c-Jun NH2-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. [] Its ability to reduce PGE2-mediated edema formation in mice highlights the involvement of JNK activation in this inflammatory response. []
    • Relevance: Although structurally distinct from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its role as a JNK inhibitor underscores the importance of targeting specific kinases in inflammatory processes. []

    4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)1H-imidazole (SB-203580)

    • Compound Description: SB-203580 acts as a selective inhibitor of p38 MAPK. [, ] Its efficacy in reducing PGE2-mediated edema formation in mice suggests the involvement of p38 MAPK activation in this inflammatory process. [] In vitro studies demonstrate that it inhibits the growth of melanoma cells, especially those dependent on autophagy, indicating its potential therapeutic application in autophagy-dependent cancers. []
    • Relevance: Although structurally distinct from the target compound, its ability to modulate inflammatory responses by inhibiting p38 MAPK highlights the significance of targeting kinases in inflammatory diseases. [, ]

    1-(3-(Tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT-196969)

    • Compound Description: CCT-196969 acts as a potent pan-RAF inhibitor, targeting all isoforms of RAF kinases. [] In vitro and in vivo studies reveal its limited brain distribution, highlighting the challenges associated with drug delivery across the blood-brain barrier. []
    • Relevance: Sharing the pyrazole ring with the target compound, CCT-196969 exemplifies the use of pyrazole-containing structures for developing kinase inhibitors. [] Its limited brain penetration underscores the importance of considering pharmacokinetic properties, particularly for targeting central nervous system disorders.

    5-Amino-3-cyano-1-(substituted phenyl) pyrazole

    • Compound Description: This compound serves as a crucial intermediate in the synthesis of novel arylpyrazole derivatives containing the cyhalothroyl thiourea moiety, designed based on the commercial insecticide Fipronil. []
    • Relevance: As a key synthetic intermediate, it highlights the versatility of pyrazole chemistry and its application in developing new insecticides. Although not structurally identical to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion emphasizes the exploration of pyrazole-based structures for insecticidal activity. []

    3-Amino-5-hydroxy-4-phenylazo-1H-pyrazole

    • Compound Description: This pyrazole derivative serves as a versatile starting material for synthesizing various pyrazole-containing compounds. [] Its reactivity allows for alkylation, acylation, and ring closure reactions, leading to a diverse range of derivatives. []
    • Relevance: Highlighting the versatility of pyrazole chemistry, this compound, though not structurally identical to the target compound, underscores the broad utility of pyrazole as a core structure in medicinal chemistry. [] Its diverse reactivity enables the exploration of various substitution patterns and their effects on biological activity.

    2-Mercapto-7-(phenyladiazenyl)-2,5-dihydropyrazolo[1,5-b]triazole-6-ol

    • Compound Description: Synthesized from a pyrazole derivative. [] Its formation highlights the possibility of constructing fused heterocyclic systems from simpler pyrazole precursors. []
    • Relevance: While not directly structurally related to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion emphasizes the exploration of diverse pyrazole-based structures and their potential applications in medicinal chemistry. []

    2-Amino-7-(phenyladiazenyl)-2,5-dihydropyrazolo[1,5-b][1,2,4]-thiadiazol-6-ol

    • Compound Description: This compound is synthesized from a pyrazole-containing thiourea derivative. [] Its formation exemplifies the potential for generating diverse heterocyclic systems, including fused rings, from pyrazole starting materials. []
    • Relevance: Although structurally distinct from the target compound, this compound's synthesis from a pyrazole precursor highlights the versatility of pyrazole chemistry in constructing diverse heterocyclic frameworks, which could potentially possess a range of biological activities. []

    3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole

    • Compound Description: This compound is designed as a potential Protox inhibitor. [] Chemical modifications of this scaffold, including nitration, reduction, acetylation, ring closure, and methylation, result in a series of derivatives evaluated for their herbicidal activity. []
    • Relevance: Sharing the pyrazole ring system with 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, this compound highlights the use of pyrazole-containing structures for developing herbicides. []

    2-(N-Acetylacetamido)-6-chloro-3-[4-chloro-5-(trifluoromethyl)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenyl acetate

    • Compound Description: This pyrazole derivative demonstrates high herbicidal activity, particularly against specific weeds. [] Its single-crystal X-ray analysis provides structural insights into its molecular geometry and packing. []
    • Relevance: This compound shares the pyrazole ring with 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. [] Its development and structural characterization highlight the exploration of substituted pyrazole derivatives for herbicidal applications.

    Farnesyl Thiotriazole (FTT)

    • Compound Description: FTT directly activates protein kinase C (PKC). [] In myeloid leukemia cell lines, it exhibits modest effects on cell cycle progression and apoptosis. [] It also affects the expression of certain differentiation markers, suggesting its potential to influence myeloid cell differentiation. []
    • Relevance: Although structurally unrelated to the target compound, its inclusion in a study on PKC modulators and leukemia cell behavior highlights the potential of targeting PKC signaling pathways in cancer therapy. []

    N-(n-Heptyl)-5-chloro-1-naphthalenesulfonamide (SC-10)

    • Compound Description: SC-10 is a direct activator of PKC. [] In myeloid leukemia cell lines, it demonstrates modest effects on cell cycle distribution and minimally affects the expression of differentiation markers. [] Its impact on apoptosis in combination with cytotoxic drugs varies depending on the cell line and drug used. []
    • Relevance: While structurally different from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion in research on PKC modulation and leukemia cell responses underscores the potential of targeting PKC signaling in cancer. []

    6-(2-(4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (R-59022)

    • Compound Description: R-59022 inhibits diacylglycerol kinase, indirectly activating PKC by increasing diacylglycerol levels. [] In myeloid leukemia cell lines, it exhibits modest effects on cell cycle progression and minimally impacts differentiation marker expression. [] Its influence on apoptosis in the presence of cytotoxic drugs varies depending on the cell line and drug. []
    • Relevance: Although structurally dissimilar to the target compound, its investigation as a PKC activator in the context of leukemia cell behavior underscores the potential of targeting PKC signaling in cancer therapy. []

    [3-[2-[4-(Bis(4-fluorophenyl)methylene]piperidin-1-yl)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone (R-59949)

    • Compound Description: R-59949 inhibits diacylglycerol kinase, indirectly activating PKC by increasing diacylglycerol levels. [] In myeloid leukemia cell lines, it shows modest effects on cell cycle distribution and minimal impact on the expression of differentiation markers. [] Its effects on apoptosis in combination with cytotoxic drugs vary depending on the cell line and drug used. []
    • Relevance: While structurally distinct from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion in research on PKC modulation and leukemia cell responses underscores the potential significance of PKC signaling in cancer. []

    N-[(2S)-1-({4-[3-(3-chloro-5-methanesulfonamidophenyl)-1-(propan-2-yl)-1H-pyrazol-4-yl]pyrimidine-2-yl}amino)propan-2-yl]carbamate

    • Compound Description: This compound is a potent protein kinase inhibitor. []
    • Relevance: This compound shares a pyrazole ring with 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. []

    N-[(2S)-1-[(4-{3-[3-chloro-5-(propane-1-sulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino]propan-2-yl]carbamate

    • Compound Description: This compound is a potent protein kinase inhibitor. []
    • Relevance: This compound contains a pyrazole ring, similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. []

    N-[(2S)-1-({4-[3-(3-chloro-2-methanesulfonamidopyridin-4-yl)-1-(propan-2-yl)-1H-pyrazol-4-yl]pyrimidine-2-yl}amino)propan-2-yl]carbamate

    • Compound Description: This compound is a potent protein kinase inhibitor. []
    • Relevance: This compound shares a pyrazole ring with 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. []

    N-[(2S)-1-({4-[3-(3-fluoro-2-methanesulfonamidopyridin-4-yl)-1-(propan-2-yl)-1H-pyrazol-4-yl]pyrimidine-2-yl}amino)propan-2-yl]carbamate

    • Compound Description: This compound is a potent protein kinase inhibitor. []
    • Relevance: This compound shares a pyrazole ring with 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. []

    N-[(2S)-1-({4-[3-(2-chloro-3-ethanesulfonamido-4,5-difluorophenyl)-1-(propan-2-yl)-1H-pyrazol-4-yl]pyrimidin-2-yl}amino)propan-2-yl]carbamate

    • Compound Description: This compound is a potent protein kinase inhibitor. []
    • Relevance: This compound shares a pyrazole ring with 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. []

    N-[(2S)-1-({4-[3-(2,4-difluoro-3-methanesulfonamidophenyl)-1-(propan-2-yl)-1H-pyrazol-4-yl]pyrimidin-2-yl}amino)propan-2-yl]carbamate

    • Compound Description: This compound is a potent protein kinase inhibitor. []
    • Relevance: This compound shares a pyrazole ring with 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. []

Properties

CAS Number

2034231-39-3

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide

Molecular Formula

C17H14ClFN6O

Molecular Weight

372.79

InChI

InChI=1S/C17H14ClFN6O/c18-13-6-12(2-3-14(13)19)23-17(26)11-8-24(9-11)15-7-16(21-10-20-15)25-5-1-4-22-25/h1-7,10-11H,8-9H2,(H,23,26)

InChI Key

NYDYYNQCHVMACQ-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.